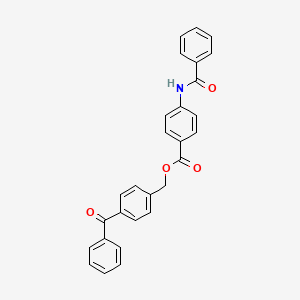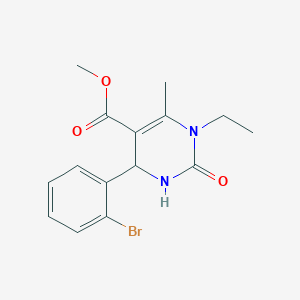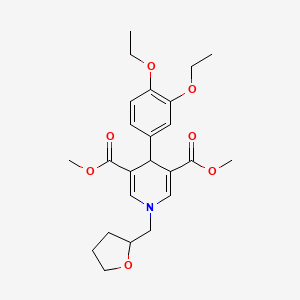![molecular formula C17H18N2O4 B4163583 N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4163583.png)
N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-2-furamide
Descripción general
Descripción
N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a crucial enzyme involved in B-cell receptor signaling, which is important for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Mecanismo De Acción
N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-2-furamide works by inhibiting the activity of BTK, which is a key enzyme in B-cell receptor signaling. BTK is involved in the activation of downstream signaling pathways such as NF-κB and AKT, which are important for the survival and proliferation of B-cells. N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-2-furamide binds to the active site of BTK and prevents its phosphorylation, leading to inhibition of downstream signaling and ultimately cell death in B-cells.
Biochemical and Physiological Effects
N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-2-furamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-2-furamide has also demonstrated efficacy in models of autoimmune diseases such as rheumatoid arthritis and lupus, where B-cells play a key role in disease pathogenesis. N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-2-furamide has been shown to reduce the levels of autoantibodies and inflammatory cytokines in these models, leading to improved disease outcomes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-2-furamide is its specificity for BTK, which reduces the risk of off-target effects. N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-2-furamide has also shown good pharmacokinetic properties, with high oral bioavailability and good tissue distribution. However, one limitation of N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-2-furamide is its potential for drug-drug interactions, as it is metabolized by cytochrome P450 enzymes. N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-2-furamide may also have limited efficacy in patients with BTK mutations or resistance to other BTK inhibitors.
Direcciones Futuras
There are several future directions for the development of N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-2-furamide. One potential application is in combination with other targeted therapies for the treatment of B-cell malignancies, such as inhibitors of PI3K or AKT. Another future direction is the development of N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-2-furamide for the treatment of autoimmune diseases, where B-cells play a key role in disease pathogenesis. N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-2-furamide may also have potential for the treatment of viral infections such as COVID-19, as BTK inhibitors have been shown to reduce viral replication in preclinical models.
Aplicaciones Científicas De Investigación
N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-2-furamide has been extensively studied in preclinical models for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-2-furamide has shown potent inhibition of BTK activity and downstream signaling pathways, leading to apoptosis and cell death in B-cells. N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-2-furamide has also demonstrated synergy with other agents such as venetoclax and rituximab, which are commonly used in the treatment of B-cell malignancies.
Propiedades
IUPAC Name |
N-[3-(oxolan-2-ylmethylcarbamoyl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c20-16(18-11-14-6-2-8-22-14)12-4-1-5-13(10-12)19-17(21)15-7-3-9-23-15/h1,3-5,7,9-10,14H,2,6,8,11H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWVZPWWCKXXCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-(2-sec-butylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4163510.png)
![2-bromo-N-{1-[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4163514.png)
![N,N-dimethyl-N'-[2-(3-nitrophenoxy)ethyl]-1,2-ethanediamine hydrochloride](/img/structure/B4163521.png)

![3,3'-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylene]bis(1H-indole-2-carboxylic acid)](/img/structure/B4163529.png)

![N,N-dimethyl-N'-{3-[(4-methylphenyl)thio]propyl}-1,2-ethanediamine hydrochloride](/img/structure/B4163554.png)
![7-{(3-chloro-4,5-diethoxyphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4163562.png)
![1-[4-(2-{[2-(dimethylamino)ethyl]amino}ethoxy)phenyl]-1-propanone hydrochloride](/img/structure/B4163567.png)
![1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4163598.png)

![N'-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine oxalate](/img/structure/B4163622.png)